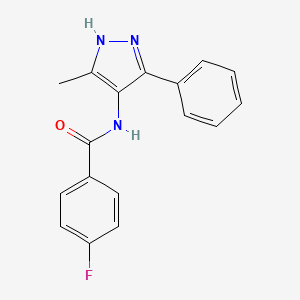![molecular formula C21H29N3O4 B14222957 N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine CAS No. 824956-53-8](/img/structure/B14222957.png)
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is a complex organic compound with a unique structure that combines elements of cyclopentylidene, valylamino, and phenylalanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine typically involves the acetylation of amino acids. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds efficiently in an aqueous solution at elevated temperatures, typically between 50°C and 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-acetyl-L-glutamine
- N-acetyl-L-proline
- N-acetyl-4-hydroxy-L-proline
- N-acetyl-L-cysteine
Uniqueness
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is unique due to its specific combination of cyclopentylidene, valylamino, and phenylalanine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
CAS-Nummer |
824956-53-8 |
|---|---|
Molekularformel |
C21H29N3O4 |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-cyclopentylideneacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)17(22)19(25)24-18(15-10-6-7-11-15)20(26)23-16(21(27)28)12-14-8-4-3-5-9-14/h3-5,8-9,13,16-17H,6-7,10-12,22H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
InChI-Schlüssel |
NJTDYTLAOFNUNR-IRXDYDNUSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)NC(=C1CCCC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(=C1CCCC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





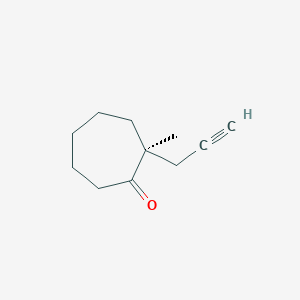
![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
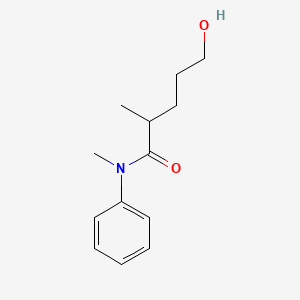
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)
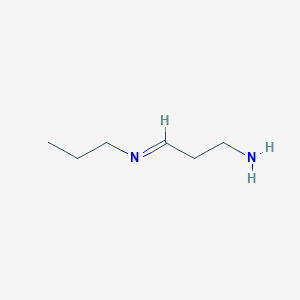
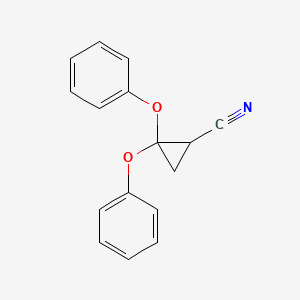
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14222929.png)
![5-(Methanesulfonyl)-3-[(methanesulfonyl)methyl]-1,2,4-thiadiazole](/img/structure/B14222931.png)


